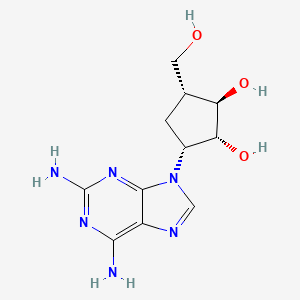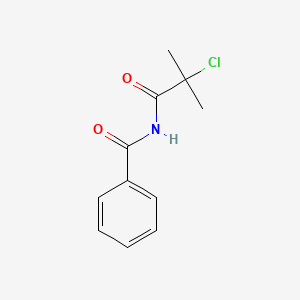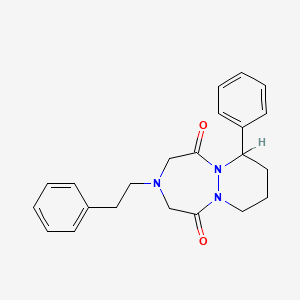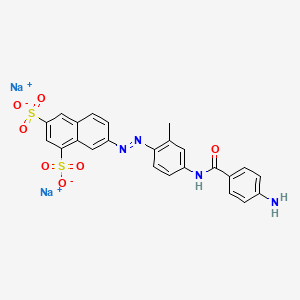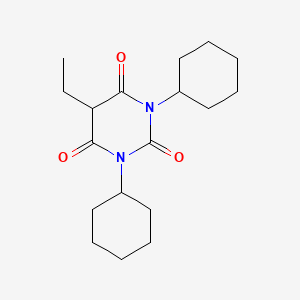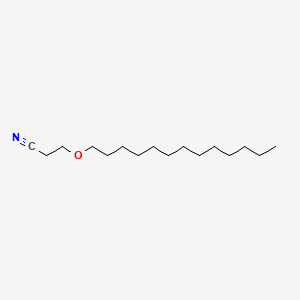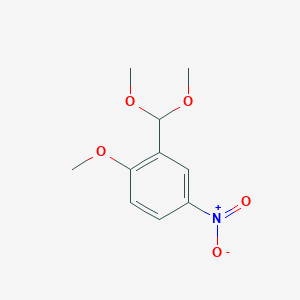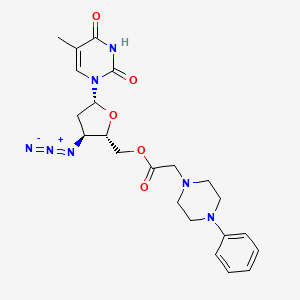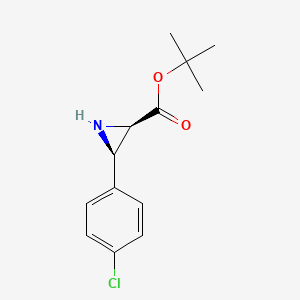
Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a tert-butyl ester group, a 4-chlorophenyl substituent, and a chiral aziridine ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aziridine precursor is replaced by the 4-chlorophenyl group.
Esterification: The tert-butyl ester group can be introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aziridine ring can undergo oxidation reactions to form oxaziridines or other oxidized products.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxaziridines or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aziridines on biological systems, including their potential as enzyme inhibitors or their interactions with nucleic acids.
Medicine
In medicinal chemistry, aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA. This compound may be investigated for similar applications.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where aziridine functionality is desired.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Similar structure but lacks the chlorine atom on the phenyl ring.
Tert-butyl (2R,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure but has a fluorine atom instead of chlorine.
Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-(4-chlorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |
InChI Key |
LOHPPIKSCADHAL-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


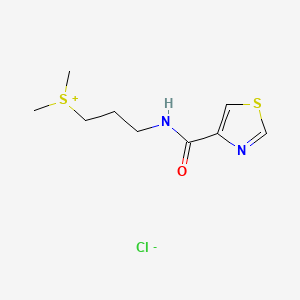
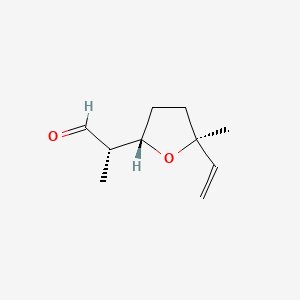
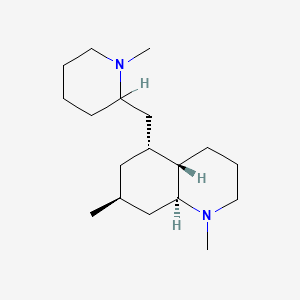
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)

![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
